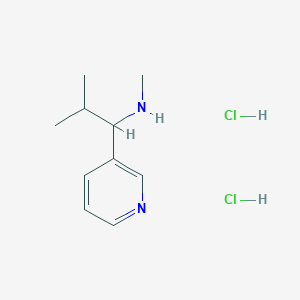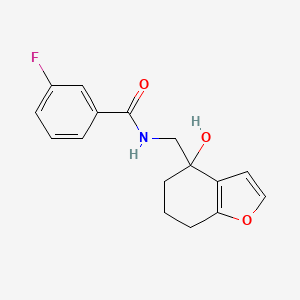
2-(3-methoxyphenoxy)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-methoxyphenoxy)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a quinoline derivative that has been synthesized using various methods.
Scientific Research Applications
Structural Aspects and Properties
Quinoline derivatives, including amide-containing isoquinoline compounds, have been studied for their structural aspects and properties. For example, N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and its analogs exhibit interesting behaviors when treated with mineral acids, forming gels or crystalline solids depending on the acid used. These compounds also display fluorescence properties, with their protonated state or interaction with certain guests affecting fluorescence emission. Such studies suggest potential applications in materials science, particularly in the development of novel gelators and fluorescence-based sensors (Karmakar, Sarma, & Baruah, 2007).
Drug Development and Antitubercular Activity
Quinoline derivatives have been explored for their medicinal potential, notably as antitubercular agents. 2-(Quinolin-4-yloxy)acetamides have demonstrated potent in vitro inhibitory activity against Mycobacterium tuberculosis, including drug-resistant strains. These compounds have shown to be active within infected macrophages and exhibit low toxicity to mammalian cells, indicating their promise as candidates for tuberculosis treatment (Pissinate et al., 2016).
Molecular Docking and Enzyme Inhibitory Activities
Further research has focused on the synthesis of quinoline derivatives and their enzyme inhibitory activities. Such compounds have been evaluated against various enzymes, highlighting their potential in drug development for treating diseases that involve enzymatic dysregulation. The structure-activity relationships (SAR) and molecular docking studies of these compounds provide insights into their mode of action and potential therapeutic applications (Virk et al., 2018).
Selective Sensing and Monitoring Applications
Quinoline derivatives have also been explored for their application in selective sensing, particularly for metal ions in biological and aqueous samples. For example, specific quinoline-based chemosensors demonstrate "off-on" fluorescence response upon binding to Zn2+ ions, suggesting their utility in monitoring essential metal concentrations in living cells and environmental samples (Park et al., 2015).
properties
IUPAC Name |
2-(3-methoxyphenoxy)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-25-16-6-3-7-17(12-16)26-13-19(22)20-15-9-8-14-5-4-10-21(18(14)11-15)27(2,23)24/h3,6-9,11-12H,4-5,10,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLAPMZQHNEJQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

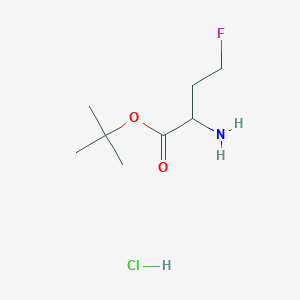
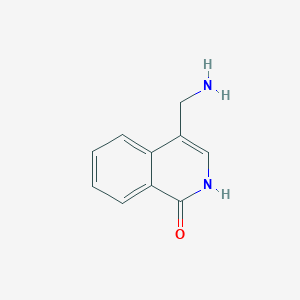
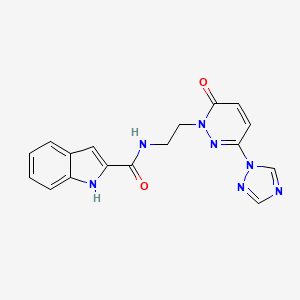
![2-((4-chlorobenzyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2598486.png)
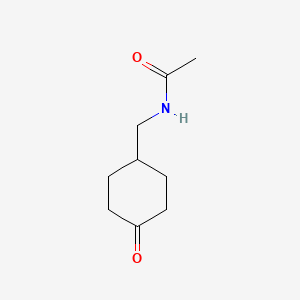
![N-(3,5-dimethylphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2598489.png)
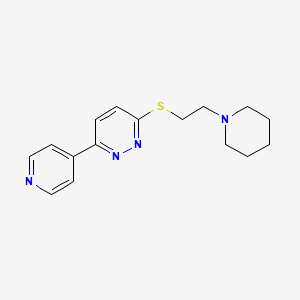
![N-{4-[1-(ethanesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2598494.png)
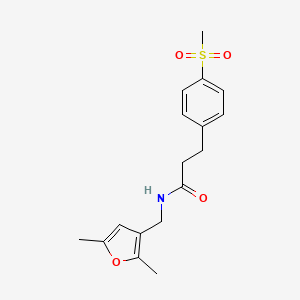
![1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride](/img/structure/B2598497.png)
![4-Bromo-1-[4-(difluoromethyl)phenyl]-3,5-dimethylpyrazole](/img/structure/B2598498.png)

